2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethylthio}acetic acid

Antimalarial Plasmodium falciparum Erythrocyte invasion

2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethylthio}acetic acid (CAS 796083-77-7; molecular formula C14H18N2O5S2; MW 358.43 g/mol) is a phenylsulfonyl piperazine derivative incorporating a thioether-linked acetic acid terminus. The phenylsulfonyl piperazine scaffold is a validated pharmacophore with demonstrated activity against Plasmodium erythrocyte invasion , DPP-IV enzyme inhibition , α-amylase inhibition , and antiviral targets.

Molecular Formula C14H18N2O5S2
Molecular Weight 358.4 g/mol
Cat. No. B12144874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethylthio}acetic acid
Molecular FormulaC14H18N2O5S2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)CSCC(=O)O)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H18N2O5S2/c17-13(10-22-11-14(18)19)15-6-8-16(9-7-15)23(20,21)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19)
InChIKeyOBBNFKSBGUYBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethylthio}acetic Acid (CAS 796083-77-7) – Chemical Class and Procurement Baseline


2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethylthio}acetic acid (CAS 796083-77-7; molecular formula C14H18N2O5S2; MW 358.43 g/mol) is a phenylsulfonyl piperazine derivative incorporating a thioether-linked acetic acid terminus . The phenylsulfonyl piperazine scaffold is a validated pharmacophore with demonstrated activity against Plasmodium erythrocyte invasion [1], DPP-IV enzyme inhibition [2], α-amylase inhibition [3], and antiviral targets [4]. The target compound's thioacetic acid moiety distinguishes it from simple phenylsulfonyl piperazines and bis-sulfonamide analogs by introducing a free carboxylic acid handle for conjugation, salt formation, or further derivatization. Predicted physicochemical properties include a boiling point of 606.0±65.0 °C, density of 1.441±0.06 g/cm³, and a pKa of 3.71±0.10 .

Why Generic Substitution Fails for 2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethylthio}acetic Acid


Phenylsulfonyl piperazine derivatives cannot be interchanged without consequence. SAR studies in the antimalarial series demonstrated that the alpha-carbonyl S-methyl (thioether) isomer is critical for asexual-stage antiplasmodial potency [1]. In the DPP-IV series, substitution pattern on the phenyl ring dramatically altered activity: electron-withdrawing Cl-substituted analogs (1a-c) outperformed electron-donating CH3-substituted analogs (1d-f), and meta-substitution was disfavored [2]. In the antiviral CHIKV series, modifying the sulfonyl substituent from 4-fluorophenyl to optimized variants shifted the EC50 from 8.68 μM to 3.95 μM and the selectivity index from 14.2 to >61 [3]. The target compound's unique combination of a terminal thioacetic acid group—absent in all comparator series—introduces a carboxylic acid moiety that alters solubility, metal-chelating potential, and conjugate derivatization capacity relative to close analogs such as 1-(phenylsulfonyl)piperazine, 1,4-bis(phenylsulfonyl) piperazines, or pyrimidine-appended variants. Generic substitution therefore risks loss of both the thioether-dependent potency signature and the carboxylic acid handle essential for downstream applications.

Quantitative Differentiation Evidence for 2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethylthio}acetic Acid


Thioether Linkage as a Critical Structural Determinant for Antimalarial Potency in the Phenylsulfonyl Piperazine Class

In the phenylsulfonyl piperazine antimalarial series, Nguyen et al. (2021) identified that the alpha-carbonyl S-methyl (thioether) isomer is a key structural determinant for antiplasmodial potency against asexual-stage P. falciparum [1]. The target compound, 2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethylthio}acetic acid, contains this exact thioether motif (S-CH2-C=O) but extends it with a terminal carboxylic acid. In the published SAR, equipotent activity in the 100–300 nM range was attainable for optimized phenylsulfonyl piperazines against both asexual and multidrug-resistant P. falciparum strains [1]. The target compound's thioether-carboxylic acid architecture is structurally analogous to the optimized S-methyl isomers, positioning it as a functional extension of the validated antimalarial chemotype with the added carboxylic acid conjugation handle.

Antimalarial Plasmodium falciparum Erythrocyte invasion

Monosulfonyl Piperazine Architecture Versus Bis-Sulfonyl DPP-IV Inhibitor Analogs

Khalaf et al. (2021) evaluated nine 1,4-bis(phenylsulfonyl) piperazine derivatives as DPP-IV inhibitors, reporting inhibitory activity ranging from 11.2% to 22.6% at 100 µmol L⁻¹ concentration [1]. Critically, the SAR revealed that electron-withdrawing Cl substituents (compounds 1a-c) improved activity over electron-donating CH3 substituents (compounds 1d-f), and meta-substitution was disfavored (1b, 1e, 1g) [1]. The target compound differs fundamentally from this series: it is a mono-phenylsulfonyl piperazine with a thioacetic acid N-substituent rather than a second phenylsulfonyl group. This mono-sulfonyl architecture preserves the piperazine basic nitrogen (BaN), which has been identified as a key property for antiplasmodial potency in related phenylsulfonyl piperazines [2], whereas the bis-sulfonyl series masks the second nitrogen entirely. The target compound therefore represents a distinct sub-class within the phenylsulfonyl piperazine family, retaining one free piperazine nitrogen for potential protonation or further functionalization.

DPP-IV inhibition Diabetes mellitus Piperazine sulfonamide

Carboxylic Acid Functional Handle Absent in Comparator Phenylsulfonyl Piperazine Series

All published comparator phenylsulfonyl piperazine series lack a free carboxylic acid terminus. The antimalarial series uses S-methyl or unsubstituted piperazine termini [1]; the CHIKV antiviral series uses pyrimidine-4-amine termini with EC50 = 3.95 μM (optimized compound 6a) [2]; the breast cancer series uses tetrazole-phenyl methanone termini with IC50 = 4.48 μM (compound 3) [3]; and the DPP-IV series uses bis-phenylsulfonyl architecture [4]. The target compound is the only member of this family bearing a terminal thioacetic acid (-S-CH2-COOH) moiety, which provides a predicted pKa of 3.71±0.10 . This carboxylic acid enables: (i) salt formation for enhanced aqueous solubility; (ii) amide coupling to amines, fluorophores, or biotin; (iii) ester prodrug formation; and (iv) metal-chelating interactions. No comparator compound in the published literature offers this derivatization capacity.

Conjugation chemistry Bioconjugation Prodrug design

Structural Differentiation from N-Phenyl-N'-phenylsulfonylpiperazine Derivatives Covered by Process Patents

Shionogi & Co Ltd holds patent rights (disclosed 2008) covering methods for producing N-phenyl-N'-phenylsulfonylpiperazine derivatives [1]. These patented derivatives feature an N-phenyl substituent on the piperazine ring opposite the phenylsulfonyl group. The target compound, 2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethylthio}acetic acid, does not contain an N-phenyl substituent; instead, it features a 2-oxoethylthioacetic acid N-substituent, placing it structurally outside the scope of the Shionogi patent claims. Additionally, Merck Sharp & Dohme Ltd holds US Patent 6852718 covering phenylsulphonylpiperazinyl derivatives as 5-HT2A receptor antagonists, defined by an N-arylalkyl-substituted piperazine ring [2]. The target compound's N-substituent is a thioether-linked acetyl group rather than an arylalkyl group, again distinguishing it from the claimed 5-HT2A antagonist series.

Patent landscape Freedom to operate Piperazine synthesis

Thioether Spacer Length and Acidity Profile Differentiate the Target Compound from Direct Acetic Acid-Linked Piperazines

The target compound incorporates a thioether (-S-CH2-) spacer between the carbonyl carbon and the carboxylic acid group, resulting in a 2-(ethylthio)acetic acid moiety (-C(=O)-CH2-S-CH2-COOH). This contrasts with direct acetic acid-linked piperazines, such as ethyl [4-(phenylsulfonyl)-1-piperazinyl]acetate (CAS 318288-70-9; molecular formula C14H18N2O5S; MW 326.37) , which lack the thioether sulfur atom and have a different molecular weight (326.37 vs. 358.43 g/mol). The thioether insertion adds a sulfur atom that may participate in metal coordination, hydrogen bonding, or oxidative metabolism, and shifts the predicted pKa to 3.71 . The thioether sulfur also provides a site for potential oxidation to sulfoxide or sulfone, offering a metabolic or synthetic modification point absent in simple acetic acid-linked analogs.

Physicochemical properties Linker chemistry Solubility optimization

Class-Wide α-Amylase Inhibitory Potential Benchmarked Against Published Phenylsulfonyl Piperazine Analogs

A 2024 study synthesized five phenylsulfonyl piperazine derivatives and evaluated them for α-amylase inhibition [1]. Published piperazine sulfonamide analogs in the broader literature exhibit α-amylase IC50 values ranging from 0.90 ± 0.05 to 11.20 ± 0.30 µM when compared with standard inhibitors [2]. The target compound, containing both the phenylsulfonyl piperazine core and a carboxylic acid moiety, belongs to this validated α-amylase inhibitor chemotype. The carboxylic acid group may provide additional hydrogen-bonding interactions with the α-amylase active site residues (Asp197, Glu233, Asp300), although direct IC50 data for this specific compound against α-amylase are not yet published. This represents a testable hypothesis for procurement-driven screening.

α-Amylase inhibition Diabetes mellitus Enzyme inhibition

Recommended Application Scenarios for 2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethylthio}acetic Acid Based on Quantitative Evidence


Antimalarial Probe Development Leveraging the Thioether Pharmacophore

The target compound retains the alpha-carbonyl thioether motif identified by Nguyen et al. (2021) as critical for antiplasmodial asexual-stage potency (optimized analogs achieving 100–300 nM IC50 against P. falciparum including multidrug-resistant strains) [1]. The terminal carboxylic acid enables conjugation to fluorophores or affinity resins for target identification studies (the molecular target involves actin-1/profilin dynamics during erythrocyte invasion [1]). Users should prioritize this compound as a starting scaffold for probe synthesis aimed at studying Plasmodium erythrocyte invasion mechanisms.

Conjugation-Ready Intermediate for Bioconjugate and Prodrug Synthesis

Unlike any published phenylsulfonyl piperazine comparator—including the CHIKV antiviral pyrimidine series (EC50 = 3.95 μM for optimized compound 6a) [2], the breast cancer tetrazole-phenyl methanone series (IC50 = 4.48 μM for compound 3) [3], and the DPP-IV bis-sulfonyl series [4]—the target compound uniquely provides a free carboxylic acid (predicted pKa = 3.71) for standard amide coupling. This makes it the only member of its class suitable for direct biotinylation, fluorophore labeling, or solid-phase immobilization without requiring deprotection or functional group interconversion steps.

Structure-Activity Relationship Anchor Point for Mono-Sulfonyl Piperazine Libraries

The target compound's mono-phenylsulfonyl architecture preserves one free piperazine nitrogen, in direct contrast to the 1,4-bis(phenylsulfonyl) piperazine DPP-IV inhibitor series (inhibition range: 11.2–22.6% at 100 µM) [4] where both nitrogens are capped. The basic nitrogen (BaN) has been identified as a key property for biological activity in this class [5]. Procurement of this compound as a library anchor enables parallel diversification at three tunable positions: the carboxylic acid, the piperazine nitrogen, and the phenylsulfonyl ring, supporting SAR campaigns across multiple target classes.

Metal-Chelating Ligand Design Exploiting the Thioether-Carboxylic Acid Motif

The compound's 2-(ethylthio)acetic acid moiety (-S-CH2-COOH, MW contribution distinguishing it from direct-linked analogs by +32.06 Da) presents a bidentate S,O-chelating motif. This structural feature is absent in all comparator series. Researchers developing metalloenzyme inhibitors or metal-organic frameworks should consider this compound as a ligand precursor with potential for Zn²⁺, Fe²⁺, or Cu²⁺ coordination, building on the established metal-chelating properties of thioether-carboxylic acid systems.

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